REACTION_CXSMILES
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Cl[C:2]1[C:7]([F:8])=[C:6]([C:9]([F:12])([F:11])[F:10])[CH:5]=[CH:4][N:3]=1.[C:13](=[NH:26])(C1C=CC=CC=1)[C:14]1C=CC=CC=1.C(=O)([O-])[O-].[Cs+].[Cs+].C1C=CC(P(C2C(C3C(P(C4C=CC=CC=4)C4C=CC=CC=4)=CC=C4C=3C=CC=C4)=C3C(C=CC=C3)=CC=2)C2C=CC=CC=2)=CC=1.Cl.C(=O)([O-])O.[Na+].ClCC=O>C1(C)C=CC=CC=1.CC(O)C.C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[F:8][C:7]1[C:2]2[N:3]([CH:14]=[CH:13][N:26]=2)[CH:4]=[CH:5][C:6]=1[C:9]([F:12])([F:11])[F:10] |f:2.3.4,7.8,12.13.14|
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Name
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Quantity
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3.5 g
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Type
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reactant
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Smiles
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ClC1=NC=CC(=C1F)C(F)(F)F
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Name
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|
Quantity
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3.5 g
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Type
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reactant
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Smiles
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C(C1=CC=CC=C1)(C1=CC=CC=C1)=N
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Name
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caesium carbonate
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Quantity
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8 g
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Type
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reactant
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Smiles
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C([O-])([O-])=O.[Cs+].[Cs+]
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Name
|
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Quantity
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0.66 g
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Type
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reactant
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Smiles
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C=1C=CC(=CC1)P(C=2C=CC=CC2)C3=CC=C4C=CC=CC4=C3C5=C6C=CC=CC6=CC=C5P(C=7C=CC=CC7)C=8C=CC=CC8
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Name
|
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Quantity
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0.158 g
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Type
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catalyst
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Smiles
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C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
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Name
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|
Quantity
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10 mL
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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7.14 g
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Type
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reactant
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Smiles
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C(O)([O-])=O.[Na+]
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Name
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Quantity
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2.75 g
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Type
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reactant
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Smiles
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ClCC=O
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Name
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Quantity
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35 mL
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Type
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solvent
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Smiles
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C1(=CC=CC=C1)C
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Name
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Quantity
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60 mL
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Type
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solvent
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Smiles
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CC(C)O
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Control Type
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UNSPECIFIED
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Setpoint
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115 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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degassed with nitrogen for 1 h
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Duration
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1 h
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Type
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TEMPERATURE
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Details
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to cool to ambient temperature
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Type
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ADDITION
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Details
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diluted with toluene (100 ml)
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Type
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WASH
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Details
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the organic phase was washed with water (100 ml) and brine (100 ml)
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Type
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DRY_WITH_MATERIAL
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Details
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dried over anhydrous sodium sulphate
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Type
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FILTRATION
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Details
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filtered
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Type
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CUSTOM
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Details
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evaporated
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Type
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CUSTOM
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Details
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to give an orange oil
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Type
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TEMPERATURE
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Details
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the mixture heated at 50° C. for 30 min
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Duration
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30 min
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Type
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TEMPERATURE
|
Details
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The mixture was cooled to ambient temperature
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Type
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ADDITION
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Details
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On complete addition the mixture
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Type
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TEMPERATURE
|
Details
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was heated at 95° C. for 24 h
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Duration
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24 h
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Type
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TEMPERATURE
|
Details
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to cool to ambient temperature
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Type
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FILTRATION
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Details
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filtered through a glass microfibre
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Type
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FILTRATION
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Details
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filter paper
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Type
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WASH
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Details
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the solid washed with ethanol (30 ml)
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Type
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CUSTOM
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Details
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the filtrate evaporated
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Type
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ADDITION
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Details
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The residue was diluted with ethyl acetate (200 ml)
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Type
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EXTRACTION
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Details
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extracted with 5N hydrochloric acid (2×75 ml)
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Type
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FILTRATION
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Details
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The organics were filtered
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Type
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WASH
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Details
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washed with ethyl acetate (2×100 ml)
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Type
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ADDITION
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Details
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The aqueous phase was then made basic by the addition of solid sodium hydrogen-carbonate
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Type
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EXTRACTION
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Details
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extracted with ethyl acetate (2×150 ml)
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Type
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WASH
|
Details
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The organics were washed with brine (100 ml)
|
Type
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DRY_WITH_MATERIAL
|
Details
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dried over anhydrous sodium sulphate
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Type
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FILTRATION
|
Details
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filtered
|
Type
|
CUSTOM
|
Details
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evaporated
|
Type
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CUSTOM
|
Details
|
to give a brown oil
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Type
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CUSTOM
|
Details
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The oil was purified by flash column chromatography on silica eluting with dichloromethane on a gradient of methanol (0-2%)
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Type
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CUSTOM
|
Details
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Collecting appropriate fractions
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Name
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|
Type
|
product
|
Smiles
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FC=1C=2N(C=CC1C(F)(F)F)C=CN2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.5 g | |
YIELD: PERCENTYIELD | 42% | |
YIELD: CALCULATEDPERCENTYIELD | 42% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |